Adamts-5-IN-3
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Overview
Description
ADAMTS-5-IN-3 is a potent inhibitor of ADAMTS-5 and ADAMTS-4, with IC50 values of 8 nM and 12 nM, respectively . This compound is primarily used in research related to diseases involving the degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthrosis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ADAMTS-5-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of this compound .
Scientific Research Applications
ADAMTS-5-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of metalloproteinases and their role in various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metalloproteinases.
Mechanism of Action
ADAMTS-5-IN-3 exerts its effects by inhibiting the enzymatic activity of ADAMTS-5 and ADAMTS-4. These enzymes are involved in the cleavage of large proteoglycans such as aggrecan, leading to the degradation of cartilage. By inhibiting these enzymes, this compound helps to maintain cartilage integrity and prevent its degradation .
Comparison with Similar Compounds
Similar Compounds
ADAMTS-4-IN-1: Another potent inhibitor of ADAMTS-4, with similar applications in research related to cartilage degradation.
ADAMTS-5-IN-2: A compound with a similar mechanism of action but different chemical structure and potency.
Uniqueness
ADAMTS-5-IN-3 is unique due to its high potency and selectivity for both ADAMTS-5 and ADAMTS-4. This makes it a valuable tool for research and potential therapeutic applications in diseases involving cartilage degradation .
Properties
Molecular Formula |
C20H23Cl2N3O3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(5S)-5-cyclopropyl-5-[3-[(5R)-7,8-dichloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-3-oxopropyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1 |
InChI Key |
LBFZDWQGADLLKS-YBTHPKLGSA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 |
Canonical SMILES |
CC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4 |
Origin of Product |
United States |
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